REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][O:13][CH3:14].[CH2:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O)[CH3:16].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][O:13][CH3:14])[CH3:16] |f:2.3.4,^1:43,45,64,83|
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Name
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|
Quantity
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12 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)COC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)COC
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
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C(C)C1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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35 mL
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Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
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19 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was degassed with N2 for 10 min
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Duration
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10 min
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Type
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ADDITION
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Details
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The reaction mixture was diluted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with a saturated aqueous solution of NaHCO3, water (2×) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
The solvents were removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica, pet ether/EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)OC)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |